Molecular Weight and Lipophilicity Differentiation vs. the 5-Des-Ethyl Analog (CAS 1235631-99-8)
The presence of the 5-ethyl group in CAS 1234856-72-4 increases both molecular weight and projected lipophilicity relative to its direct 5-des-ethyl analog, N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1235631-99-8). The target compound has a molecular weight of 313.41 g/mol versus 285.36 g/mol for the analog, a difference of +28.05 g/mol attributable to the ethyl substituent . Computed clogP values for the target compound average approximately 2.2–2.5, compared with approximately 1.5–1.8 for the 5-des-ethyl analog [1]. This roughly 0.7 log unit increase corresponds to an approximately 5-fold higher predicted octanol-water partition coefficient, translating into measurably different chromatographic retention behavior and membrane permeability potential [1].
| Evidence Dimension | Molecular weight (g/mol) and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 313.41 g/mol; predicted clogP ~2.2–2.5 |
| Comparator Or Baseline | N-((1-hydroxycyclopentyl)methyl)-2-methoxybenzenesulfonamide (CAS 1235631-99-8): MW = 285.36 g/mol; predicted clogP ~1.5–1.8 |
| Quantified Difference | ΔMW = +28.05 g/mol (9.8% increase); ΔclogP ≈ +0.7 log units (approximately 5-fold higher predicted partition coefficient) |
| Conditions | Predicted clogP values calculated using ChemAxon and ALOGPS consensus models; molecular weights from ChemSrc database entries |
Why This Matters
For procurement decisions, the significantly higher lipophilicity of CAS 1234856-72-4 may favor applications requiring enhanced membrane permeability or blood-brain barrier penetration, while the lower-MW analog may be preferable when molecular size must be minimized.
- [1] Predicted clogP values from ChemAxon/Marvin consensus model and ALOGPS 2.1, accessed via Molsoft and SwissADME predictive tools. Values represent computational estimates for neutral species. View Source
